Ethyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Description

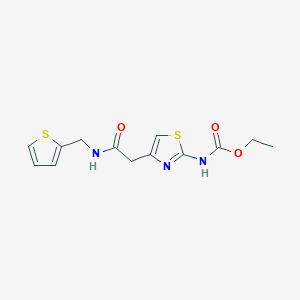

Ethyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group at the 2-position of the thiazole ring and a thiophen-2-ylmethyl-substituted amide moiety at the 4-position. This structure combines heterocyclic motifs (thiazole and thiophene) with functional groups (carbamate and amide) that are pharmacologically significant.

Properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-2-19-13(18)16-12-15-9(8-21-12)6-11(17)14-7-10-4-3-5-20-10/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVABYPQQGLXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, they can inhibit the production of nitric oxide free radicals. The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways.

Biological Activity

Ethyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate, with the CAS number 946284-72-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S₂ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 946284-72-6 |

The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Receptor Binding : Its structure suggests a capability to bind to certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that thiazole derivatives often exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Anticancer Activity

Research indicates that thiazole-containing compounds have shown significant anticancer activity. For instance, a study highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines, with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Ethyl (4-(2-oxo... | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| Ethyl (4-(2-oxo... | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

These findings suggest that the presence of the thiazole ring is crucial for the observed cytotoxicity .

Antimicrobial Activity

Thiazoles are also noted for their antimicrobial properties. A recent investigation into various thiazole derivatives revealed that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

- Study on Oct3/4 Induction : A lead structure similar to Ethyl (4-(2-oxo... was identified as a potent inducer of Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell research .

- Thiazole Derivatives in Cancer Therapy : A series of thiazole derivatives were synthesized and tested for their anticancer properties against human glioblastoma and melanoma cell lines. The results demonstrated that modifications to the thiazole moiety significantly influenced cytotoxicity, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents and functional groups. Key analogs include:

Key Structural Differences :

- Carbamate vs. Amide : The target compound’s ethyl carbamate group (C₆H₅O₂N) contrasts with analogs featuring methyl carbamate (e.g., ) or benzamide groups (e.g., ). Carbamates generally exhibit higher metabolic stability than esters but lower than amides .

- Thiophene vs.

- Substituent Position : The 4-position amide linkage in the target compound is critical for hydrogen bonding, analogous to sulfamoyl or pyridinyl groups in other thiazole derivatives (e.g., TSPC in ).

Physicochemical Properties

- Lipophilicity : The thiophen-2-ylmethyl group increases logP compared to cyclopropyl or furan-containing analogs, suggesting enhanced bioavailability .

- Molecular Weight : At ~350–400 g/mol, the compound falls within the acceptable range for oral bioavailability, unlike larger analogs (e.g., 732.82 g/mol in ).

- Hydrogen Bonding: The carbamate and amide groups provide hydrogen bond donors/acceptors, similar to hydrazide derivatives in , which are crucial for target binding.

Pharmacological Potential

While direct activity data for the target compound are unavailable, analogs with comparable structures demonstrate:

- Anticancer Activity : Thiazole-5-carboxamide derivatives (e.g., compounds 7b and 11 in ) exhibit IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells.

- Enzyme Inhibition : Thiazole carbamates (e.g., ) are explored as protease inhibitors due to their ability to mimic peptide substrates.

- Corrosion Inhibition : Sulfamoyl-containing thiazoles (e.g., TSPC in ) show utility in industrial applications, though this is less relevant to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.